methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate
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Description
Methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C21H11ClF5N3O3 and its molecular weight is 483.78. The purity is usually 95%.
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Biological Activity
Methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate is a complex organic compound that has drawn attention due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of oxazole and pyrazole rings. Its molecular formula is C19H15ClF2N2O3 with a molecular weight of approximately 398.79 g/mol. The presence of halogen substituents (chlorine and fluorine) is expected to enhance its biological activity by influencing lipophilicity and bioavailability.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of specific enzymes involved in disease pathways, such as cyclooxygenase or phosphodiesterase.
- Antimicrobial Activity : Some studies have shown that derivatives containing oxazole and pyrazole moieties exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction or cell cycle arrest.
Biological Activity Data
A summary of biological activities associated with similar compounds is presented in the table below:
Case Study 1: Antimalarial Activity
A study focusing on pyrazoleamide compounds indicated that they effectively disrupt sodium ion regulation in Plasmodium falciparum, leading to rapid parasite death. The study reported EC50 values ranging from 5 to 13 nM for various derivatives, suggesting that modifications in the molecular structure could enhance potency against resistant strains .
Case Study 2: Anticancer Effects
Another investigation into substituted pyrazole derivatives revealed significant anticancer activity against chronic lymphocytic leukemia cells. The compound demonstrated a therapeutic window significantly higher than normal cells, indicating selective toxicity towards cancerous cells .
Properties
IUPAC Name |
methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(2-fluorophenyl)-3-(trifluoromethyl)pyrazol-4-yl]-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClF5N3O3/c1-32-20(31)16-17(15-11(22)5-4-7-13(15)24)29-33-18(16)10-9-30(28-19(10)21(25,26)27)14-8-3-2-6-12(14)23/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDROPWMRCFVZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C3=CN(N=C3C(F)(F)F)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClF5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.